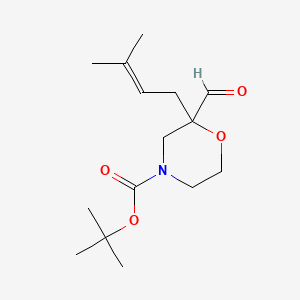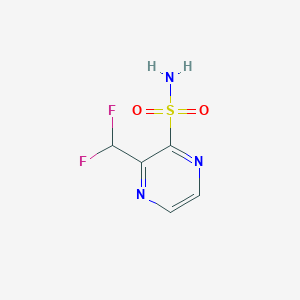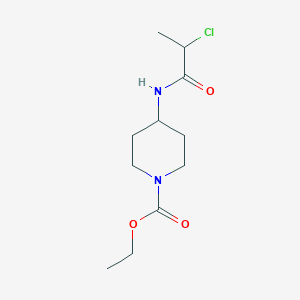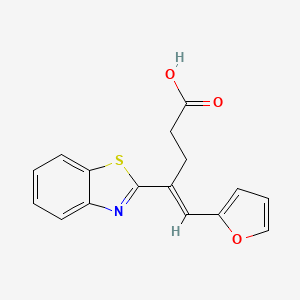
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Fmoc-2-Amino-5-(Tritylthio)-pentansäure ist eine synthetische Verbindung, die hauptsächlich in der Peptidsynthese eingesetzt wird. Sie zeichnet sich durch das Vorhandensein einer Fluorenylmethyloxycarbonyl (Fmoc)-Schutzgruppe, einer Aminogruppe und einer Tritylthiogruppe aus. Die Verbindung ist aufgrund ihrer Stabilität und Reaktivität in der organischen Synthese und Biochemie wertvoll.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-Fmoc-2-Amino-5-(Tritylthio)-pentansäure erfolgt in der Regel in mehreren Schritten. Ein übliches Verfahren beginnt mit dem Schutz der Aminogruppe unter Verwendung der Fmoc-Gruppe. Die Tritylthiogruppe wird dann durch eine nucleophile Substitutionsreaktion eingeführt. Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel wie Dichlormethan und Basen wie Triethylamin, um die Reaktionen zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von (S)-Fmoc-2-Amino-5-(Tritylthio)-pentansäure folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst häufig automatisierte Synthesegeräte und strenge Qualitätskontrollmaßnahmen, um die Konsistenz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-Fmoc-2-Amino-5-(Tritylthio)-pentansäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Tritylthiogruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Tritylthiogruppe zu entfernen.
Substitution: Die Tritylthiogruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden üblicherweise verwendet.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid eingesetzt.
Substitution: Nucleophile wie Thiole oder Amine können in Gegenwart von Basen wie Triethylamin verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Tritylthiogruppe Sulfoxide oder Sulfone liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen anstelle der Tritylthiogruppe einführen können .
Wissenschaftliche Forschungsanwendungen
(S)-Fmoc-2-Amino-5-(Tritylthio)-pentansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von (S)-Fmoc-2-Amino-5-(Tritylthio)-pentansäure beinhaltet hauptsächlich ihre Rolle als geschützte Aminosäure in der Peptidsynthese. Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und verhindert unerwünschte Reaktionen.
Wirkmechanismus
The mechanism of action of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(S)-Fmoc-2-Amino-5-(Tritylthio)-butansäure: Ähnliche Struktur, aber mit einer kürzeren Kohlenstoffkette.
(S)-Fmoc-2-Amino-5-(Tritylthio)-hexansäure: Ähnliche Struktur, aber mit einer längeren Kohlenstoffkette.
(S)-Fmoc-2-Amino-4-(Tritylthio)-butansäure: Ähnliche Struktur, aber mit der Tritylthiogruppe an einem anderen Kohlenstoff.
Einzigartigkeit
(S)-Fmoc-2-Amino-5-(Tritylthio)-pentansäure ist einzigartig durch ihre spezifische Kombination der Fmoc-Schutzgruppe und der Tritylthiogruppe. Diese Kombination bietet Stabilität und Reaktivität, was sie besonders nützlich für die Peptidsynthese und andere Anwendungen macht, bei denen ein selektiver Schutz und die Entschützung von funktionellen Gruppen erforderlich sind .
Eigenschaften
Molekularformel |
C39H35NO4S |
|---|---|
Molekulargewicht |
613.8 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid |
InChI |
InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42) |
InChI-Schlüssel |
POEDPRJPBCNZHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)


![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)


![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride](/img/structure/B12316119.png)

![[4-(4-Iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B12316130.png)


![3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid](/img/structure/B12316147.png)

